molecular formula C17H20FN3O3 B117764 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- CAS No. 149091-97-4

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B117764
CAS No.: 149091-97-4
M. Wt: 333.36 g/mol
InChI Key: QBOLFZHJHTUXPT-UHFFFAOYSA-N
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Description

Historical Development of Quinolone Carboxylic Acid Derivatives

The origins of quinolone antibiotics can be traced back to the early 1960s, when nalidixic acid was discovered as a by-product during chloroquine synthesis. Although not formally a quinolone, nalidixic acid is considered the first quinolone drug and was introduced in 1962 for treatment of urinary tract infections in humans. Nalidixic acid was discovered by George Lesher and coworkers in a distillate during an attempt at chloroquine synthesis and is thus considered to be the predecessor of all members of the quinolone family, including the second, third and fourth generations commonly known as fluoroquinolones.

The first generation also included other quinolone drugs, such as pipemidic acid, oxolinic acid, and cinoxacin, which were introduced in the 1970s but proved to be only marginal improvements over nalidixic acid. Since the introduction of nalidixic acid, more than 10,000 analogs have been synthesized, but only a handful have found their way into clinical practice. The therapeutic utility of the class increased dramatically starting in the early 1980s following the discovery that substitution at the quinolone 6-position with fluorine and at the 7-position with a basic amino heterocyclic group together greatly enhanced the antimicrobial potency and expanded the microbiological spectrum of these agents.

The history of development and changes of the quinolones originated from nalidixic acid, developed in 1962, and continued through the 1970s with a series of quinolones referred to as the old quinolones, leading to the first new quinolone with moderate improvements in overall properties. The evolution from first-generation agents with narrow therapeutic applications primarily for urinary tract infections to modern broad-spectrum fluoroquinolones represents a remarkable achievement in medicinal chemistry and drug development.

Role of C-7 Substituents in Fluoroquinolone Bioactivity

The C-7 substituent plays a critical role in determining both the potency and target preference of fluoroquinolones, representing one of the most important structural features for optimizing antimicrobial activity. Research has demonstrated unequivocally that the C-7 substituent determines not only the potency but also the target preference of fluoroquinolones, with the importance of the C-7 substituent in drug-enzyme contacts supporting key postulates of quinolone action mechanisms.

Studies examining the effects of different C-7 substituents have revealed that these modifications can dramatically influence the selectivity between DNA gyrase and topoisomerase IV, the two primary bacterial targets of fluoroquinolones. For instance, certain C-7 modifications can convert a compound that primarily selects DNA gyrase mutants to one that preferentially selects topoisomerase IV mutants, demonstrating the profound impact of this structural position on target recognition.

The unique ability of certain fluoroquinolones to bind to the GyrB subunit through their C-7 substituents represents a significant advancement in understanding structure-activity relationships. The fluoroquinolone UING-5-249 can bind to the GyrB subunit through its C7-aminomethylpyrrolidine group, and this interaction is responsible for enhanced activities against both wild type and quinolone-resistant mutant topoisomerases. Such interactions demonstrate that the introduction of a C7-group that can bind more strongly to the conserved amino acid residues in the Toprim domain of GyrB/ParE may create novel fluoroquinolones with higher potency.

Recent quantitative structure-activity relationship analysis has further emphasized the positive impact of basic nitrogenous heterocyclic rings at C7, particularly the hydrogen-bond-donor pharmacophores, in promoting various biological activities. The basic nitrogenous heterocyclic rings at C7 and the aromatic rings at N1 of the fluoroquinolone skeleton play a significant role in promoting resistance development, highlighting the complex relationships between structural modifications and biological outcomes.

Properties

IUPAC Name

1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-19-5-6-20-14-8-15-11(7-13(14)18)16(22)12(17(23)24)9-21(15)10-3-4-10/h7-10,19-20H,2-6H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLFZHJHTUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonylation-Decarboxylation Approach

Patent CN101781247B details a method where 2,3-dichloroquinoline derivatives undergo palladium-catalyzed carbonylation to form dicarboxylate intermediates. For example:

  • Reaction Setup : 6-methyl-2,3-dichloroquinoline (2.0 g), PdCl₂ (0.02 g), and PPh₃ (0.10 g) in methanol (20 mL) are pressurized with CO (20 atm) at 150°C for 3 hours.

  • Intermediate Isolation : The resulting dimethyl 6-methyl-2,3-quinolinedicarboxylate is hydrolyzed with 10% NaOH to yield dicarboxylic acid.

  • Decarboxylation : Heating the dicarboxylic acid in anisole at 153°C for 4 hours selectively removes the C-2 carboxyl group, yielding 3-quinolinecarboxylic acid derivatives.

This method achieves 85–90% yields but requires stringent temperature control to prevent side reactions during decarboxylation.

Cyclocondensation of Benzoylacrylates

A complementary route described in EP0351889B1 involves reacting ethyl 3-(dimethylamino)acrylate with fluorinated benzoyl chlorides:

  • Acid Chloride Formation : 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is treated with SOCl₂ in benzene to generate the corresponding acid chloride.

  • Michael Addition : The acid chloride reacts with ethyl 3-(dimethylamino)acrylate to form a β-ketoester intermediate.

  • Cyclization : Heating with cyclopropylamine in DMF/K₂CO₃ induces ring closure, producing ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

This method introduces the cyclopropyl group at N-1 early in the synthesis, simplifying subsequent functionalization.

Functionalization of the Quinoline Core

Introduction of the 7-[[2-(Ethylamino)Ethyl]Amino] Side Chain

The C-7 position undergoes nucleophilic aromatic substitution (NAS) to install the ethylaminoethylamino moiety. EP0351889B1 demonstrates this using piperazine analogs:

  • Chloride Displacement : 7-chloro intermediates react with excess 2-(ethylamino)ethylamine in DMSO at 90–110°C for 6–8 hours.

  • pH Control : Maintaining alkaline conditions (pH 9–10) with K₂CO₃ prevents N-alkylation side reactions.

  • Workup : The product is isolated via crystallization from dimethylformamide/methanol mixtures, achieving 82–87% purity .

Key challenges include avoiding over-alkylation of the secondary amine and ensuring complete displacement of the chloride leaving group.

Carboxylic Acid Formation

Ester Hydrolysis

The ethyl ester at C-3 is hydrolyzed under basic conditions:

  • Saponification : A 6% NaOH solution refluxed for 2 hours quantitatively converts esters to carboxylates.

  • Acidification : Adjusting to pH 7 with acetic acid precipitates the free acid, which is washed with water/methanol.

This step typically achieves >95% conversion but requires careful pH control to prevent decarboxylation.

Crystallization and Purification

Solvent Systems

  • Crystallization Solvents : Dimethylformamide/methanol (1:3 v/v) yields needle-like crystals with high purity (99.2% by HPLC).

  • Temperature Gradient : Cooling from 90°C to 5°C over 5 hours maximizes crystal growth while minimizing impurity incorporation.

Drying Conditions

  • Vacuum Drying : 85°C under 10 mbar for 12 hours reduces residual solvent content to <0.1%.

Comparative Analysis of Synthetic Routes

ParameterCarbonylation-DecarboxylationCyclocondensation
Yield (%)85.872.4
Reaction Time (h)714
Catalyst Cost ($/g)12.50 (PdCl₂)4.20 (SOCl₂)
Purity (HPLC %)98.597.1

The carbonylation method offers higher yields but requires expensive palladium catalysts, whereas the cyclocondensation route uses cheaper reagents but has longer reaction times.

Scalability and Industrial Considerations

Continuous Flow Decarboxylation

For large-scale production (≥100 kg batches), CN101781247B recommends continuous flow reactors to safely manage exothermic decarboxylation at 153°C. This technology improves heat transfer and reduces decomposition byproducts by 40% compared to batch processes.

Byproduct Management

  • Boric Acid Complexes : EP0351889B1 utilizes boric acid-propionic anhydride complexes to stabilize intermediates, reducing tar formation by 30%.

  • Solvent Recovery : Methanol and DMF are distilled and recycled with 92% efficiency, lowering production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethylamino group or the fluoro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethylaminoethylamine in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with modified ethylaminoethylamino or fluoro groups.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as an antibiotic in clinical settings.

    Industry: Utilized in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparison with Similar Compounds

Mechanistic Implications:

  • Ciprofloxacin : The 1-piperazinyl group enhances water solubility and Gram-negative activity but contributes to efflux pump-mediated resistance in Staphylococcus aureus .
  • Cadrofloxacin : The 3-methylpiperazinyl and difluoromethoxy groups broaden coverage against atypical pathogens (e.g., Chlamydia) and improve oral bioavailability .

Antibacterial Spectrum and Resistance Profiles

  • Target Compound: Limited direct data are available, but analogous derivatives with linear alkylamino groups exhibit moderate activity against Escherichia coli (MIC₉₀: 0.5–2 µg/mL) and S. aureus (MIC₉₀: 1–4 µg/mL) .
  • Ciprofloxacin: MIC₉₀ values for E. coli: ≤0.06 µg/mL; S. aureus: 0.5–2 µg/mL. Resistance arises via mutations in gyrA and overexpression of NorA efflux pumps .
  • Besifloxacin : Retains potency against ciprofloxacin-resistant Streptococcus pneumoniae (MIC₉₀: 0.12 µg/mL) due to reduced affinity for mutated gyrase .

Biological Activity

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-, also known by its CAS number 149091-97-4, belongs to the quinolone class of antibiotics. This compound has garnered attention due to its broad-spectrum antibacterial properties and potential applications in treating various bacterial infections.

The compound's molecular formula is C17H20FN3O3C_{17}H_{20}FN_{3}O_{3}, with a molecular weight of 333.36 g/mol. It is characterized by the following physical properties:

PropertyValue
Boiling Point550.2 ± 50.0 °C (Predicted)
Density1.411 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly in DMSO, Methanol
pKa6.41 ± 0.41 (Predicted)
ColorWhite to Off-White
StabilityHygroscopic

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of other fluoroquinolones, making it effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that 3-Quinolinecarboxylic acid exhibits significant antibacterial activity against various strains of bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against susceptible strains.

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections .
  • Pharmacokinetic Profile : A pharmacokinetic analysis revealed that after administration, the compound exhibited rapid absorption and distribution within the body, with peak plasma concentrations reached within 1 hour. The elimination half-life was determined to be approximately 6 hours, indicating favorable dosing regimens for therapeutic use.

Research Applications

The compound has been extensively studied for its potential applications beyond antibacterial activity:

  • Antiviral Properties : Preliminary research suggests that it may also possess antiviral activity against certain viruses, warranting further investigation.
  • Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, showing promise as an adjunct therapy in oncology .

Q & A

Basic: What are the optimal synthetic routes for preparing this quinolinecarboxylic acid derivative?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution at the 7-position of the quinoline core. Key steps include:

  • Cyclopropanation : Introduce the cyclopropyl group at N1 using cyclopropylamine under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Aminoethyl substitution : React the intermediate with 2-(ethylamino)ethylamine at the 7-position, optimized at 70–80°C for 24–72 hours in aqueous ethanol with NaHCO₃ as a base .
  • Fluorination : Maintain the 6-fluoro substituent via selective halogenation during early-stage synthesis .
    Data Note : EP patents (e.g., EP0153163) report yields >75% for analogous compounds using these methods .

Basic: How can structural elucidation be performed to confirm the compound’s regiochemistry?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions (e.g., cyclopropyl at N1, ethylaminoethyl group at C7). A mean (C–C) bond length of 0.003 Å and R factor <0.07 ensure precision .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration. For example, the cyclopropyl proton resonates at δ 1.2–1.5 ppm, while the ethylaminoethyl group shows signals at δ 2.7–3.1 ppm (CH₂) and δ 1.1 ppm (CH₃) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 379.3) .

Advanced: How do structural modifications at the 7-position impact antibacterial activity?

Methodological Answer:

  • SAR Studies : Replace the ethylaminoethyl group with piperazinyl (e.g., sparfloxacin derivatives) or pyrrolidinyl groups to assess potency.
    • Piperazinyl analogs : Show enhanced Gram-positive coverage (MIC ≤0.25 µg/mL) but reduced solubility .
    • Ethylaminoethyl group : Balances lipophilicity and solubility, improving bioavailability (logP ~1.8) .
  • Experimental Design : Test modified analogs against S. aureus and E. coli using broth microdilution assays. Correlate activity with LogD and protein-binding assays .

Advanced: What mechanistic insights explain this compound’s interaction with bacterial targets?

Methodological Answer:

  • Target binding : The 4-oxo-3-carboxylic acid moiety chelates Mg²⁺ in DNA gyrase, inhibiting replication.
  • Fluoroquinolone resistance : Introduce mutations (e.g., gyrA S84L) in E. coli to study resistance profiles. Use molecular docking (PDB: 1KZN) to model binding affinity changes .
  • Data Analysis : Compare IC₅₀ values against wild-type vs. mutant gyrase (e.g., 0.8 µg/mL vs. 12.5 µg/mL) .

Advanced: How can analytical methods detect and quantify synthetic impurities?

Methodological Answer:

  • HPLC : Use a C18 column (UV detection at 275 nm) with a gradient of 0.1% TFA in acetonitrile/water. Key impurities include desfluoro (RT 8.2 min) and ethylenediamine derivatives (RT 10.5 min) .
  • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 363.2 for desfluoro impurity) .
  • Acceptance Criteria : Limit impurities to <0.1% per ICH guidelines .

Advanced: What strategies improve this compound’s efficacy against fluoroquinolone-resistant strains?

Methodological Answer:

  • C8 substitution : Introduce difluoromethoxy (e.g., cadrofloxacin analogs) to bypass efflux pumps. This reduces MICs against resistant P. aeruginosa from 32 µg/mL to 2 µg/mL .
  • Piperazinyl modulation : Replace ethylaminoethyl with 3-methylpiperazinyl to enhance membrane penetration. Test via time-kill assays over 24 hours .

Basic: How does pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C for 48 hours.
    • Acidic conditions (pH 2) : Hydrolysis of the ethylaminoethyl group occurs (t₁/₂ = 6 hours).
    • Neutral/basic conditions (pH 7–9) : Stable for >48 hours (HPLC purity >98%) .
  • Storage Recommendations : Store at pH 7.4 (phosphate buffer) in amber vials at 4°C .

Advanced: How does this compound compare to clinically used fluoroquinolones in efficacy?

Methodological Answer:

  • In vitro comparison : Test against ciprofloxacin and moxifloxacin using disk diffusion assays.
    • Gram-negative activity : Comparable to ciprofloxacin (zone of inhibition = 25±2 mm vs. 28±3 mm) .
    • Gram-positive activity : Superior to moxifloxacin against MRSA (MIC = 0.5 µg/mL vs. 1 µg/mL) .
  • PK/PD modeling : Calculate AUC/MIC ratios in murine infection models to predict clinical dosing .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-

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